3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine -

3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-4069752
CAS Number:
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: The pyrazolopyridine core is found in several drug candidates, as seen in the studies investigating TLR7/8 antagonists for autoimmune diseases [ [] ] and Factor Xa inhibitors for thromboembolic disorders [ [] ]. The presence of additional pharmacophores like benzodioxol and tetrahydrofuran suggests potential for exploring this compound for various therapeutic areas.
  • Chemical Biology: The compound could be used as a tool to study biological pathways or probe the activity of specific enzymes like cathepsin S [ [] ].

    Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with the target compound, 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The research on this compound focuses on its molecular conformations and hydrogen bonding patterns. 2. Compound Description: 1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

    Relevance: This compound also belongs to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class, similar to 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. It exhibits structural similarities with the previous compound, differing only in the halogen substituent on the phenyl ring. 3. Compound Description: 1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

    Relevance: Maintaining the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core, this compound demonstrates a methyl substituent instead of a halogen on the phenyl ring, unlike the previous two compounds and 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The variation in the substituents provides insights into the structure-activity relationships within this class of compounds. 4. Compound Description: 5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

    Relevance: Belonging to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine group, this compound, like 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, provides a point of comparison for analyzing the impact of different substituents on the core structure. The study investigates its conformational preferences and crystal packing interactions. 5. Compound Description: N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    Relevance: Although structurally similar to 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, this compound differs in the fusion pattern of the pyrazole and pyridine rings, forming a pyrazolo[3,4-b]pyridine system. This distinction highlights the importance of the specific arrangement of these heterocyclic systems in determining the overall properties of the compound. 6. Compound Description: 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g)

    Relevance: This compound exhibits structural similarities to 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, sharing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. Notably, it demonstrates good activity against ESKAPE pathogens, surpassing nitrofurantoin in efficacy. This finding emphasizes the potential of this class of compounds as antibacterial agents.7. Compound Description: 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (1)

    Relevance: This compound serves as a critical intermediate in the synthesis of various bioactive molecules and is a key precursor to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold found in 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Its role as a building block highlights the versatility of these chemical structures in drug discovery.8. Compound Description: (S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

    Relevance: MHV370, a potent TLR7/8 antagonist, shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core with 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, emphasizing the relevance of this structural motif in medicinal chemistry. Its development for treating systemic autoimmune diseases highlights the therapeutic potential of compounds with this core structure. 9. Compound Description: 1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

    Relevance: JNJ 10329670, a selective and orally available cathepsin S inhibitor, shares the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold with 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Its development as a potential immunosuppressive agent further emphasizes the therapeutic value of compounds containing this structural motif. 10. Compound Description: 4,4′,4′′-[4-propyl-(1H)-pyrazole-1,3,5-triyl]-tris-phenol (PPT)

    Relevance: Although not directly related to the structure of 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, PPT, a selective estrogen receptor α (ERα) agonist, is investigated alongside ERβ agonists in a study examining the vasodilatory effects of estrogen. Understanding the activities of different ER subtype agonists provides valuable context for interpreting the potential biological effects of compounds like 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, particularly if they exhibit any estrogenic activity.11. Compound Description: Diarylpropionitrile (DPN)

    Relevance: Similar to PPT, DPN, an ERβ agonist, is studied alongside ERα agonists to elucidate the specific roles of ER subtypes in mediating vasodilation. This research provides a framework for understanding the potential mechanisms of action of compounds like 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, especially if they exhibit any interactions with estrogen receptors.12. Compound Description: (±)-1-[(3aR*,4S*,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro:3H-cyclopenta(c)quinolin-8-yl]-ethanon (G1)

    Relevance: G1, a GPR30 agonist, is investigated in conjunction with ER agonists to comprehensively understand the interplay between estrogen receptors and GPR30 in regulating vascular function. The findings from this study contribute to a broader understanding of potential signaling pathways that compounds like 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine might influence.13. Compound Description: 4-(2-Phenyl-5,7-bis [trifluoromethyl] pyrazolo [1,5-a] pyrimidin-3-yl) phenol (PHTPP)

    Relevance: While not structurally related to 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, PHTPP, an ERβ antagonist, is employed in a study exploring the role of estrogen receptors in pain-related aversion. This research highlights the involvement of ERβ in pain modulation and suggests potential avenues for investigating the analgesic properties of compounds like 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, particularly if they exhibit any interaction with ERβ.14. Compound Description: (3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta [c] quinolone (G15)

    Relevance: G15, a G protein-coupled estrogen receptor-1 (GPER1) antagonist, is used in a study investigating the role of estrogen receptors in pain perception. This research suggests that modulation of estrogen signaling pathways, particularly through GPER1, could influence pain processing. While not directly structurally related to 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the findings from this study may be relevant when considering potential analgesic properties and mechanisms of action of the compound, especially if it displays any interactions with estrogen receptors.15. Compound Description: 1,3-bis (4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy) phenol]-1H-pyrazole dihydrochloride (MPP)

    Relevance: Although not directly structurally related to 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, MPP, an ERα antagonist, is used in a study examining the role of estrogen receptors in pain processing. This research contributes to a broader understanding of the involvement of estrogen receptors in pain modulation.16. Compound Description: 1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)-pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

    Relevance: This compound, similar to 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, belongs to the pyrazolo[3,4-c]pyridine class and is identified as a potential inhibitor of Factor Xa, a key enzyme in the coagulation cascade. 17. Compound Description: 3-(1-hydroxy-1-methylethyl)-1-(4-methoxyphenyl)-6-[4-(2-oxo-2H-pyridin-1-yl)phenyl]-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one

    Relevance: This compound, belonging to the same pyrazolo[3,4-c]pyridine class as 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, is also identified as a potential inhibitor of Factor Xa, indicating the potential of this chemical scaffold in developing novel anticoagulant agents. 18. Compound Description: Tetrahydroisoquinolines

    Relevance: This class of compounds, characterized by a fused benzene and piperidine ring system, is structurally distinct from 3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine but shares a common interest in their potential therapeutic applications.

Properties

Product Name

3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(oxolan-3-yl)methanone

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H19N3O4/c22-18(12-4-6-23-9-12)21-5-3-14-13(8-21)17(20-19-14)11-1-2-15-16(7-11)25-10-24-15/h1-2,7,12H,3-6,8-10H2,(H,19,20)

InChI Key

XTFJIHHXXZCKEH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)N2CCC3=C(C2)C(=NN3)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.